1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 4-fluorophenyl group and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenol and piperidine.
Reaction Conditions: The 4-fluorophenol is first reacted with methanesulfonyl chloride to form 4-fluorophenyl methanesulfonate. This intermediate is then reacted with piperidine to yield 4-[(4-fluorophenyl)methoxy]piperidine.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry for the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical reactivity and biological activity.
1-[4-[(4-Bromophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one: Contains a bromine atom, potentially leading to different pharmacokinetic properties.
1-[4-[(4-Methylphenyl)methoxy]piperidin-1-yl]prop-2-en-1-one: The presence of a methyl group instead of a halogen can significantly alter the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-2-15(18)17-9-7-14(8-10-17)19-11-12-3-5-13(16)6-4-12/h2-6,14H,1,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEBUNVPUPOZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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